Cycloheptylmethyl methanesulfonate

Vue d'ensemble

Description

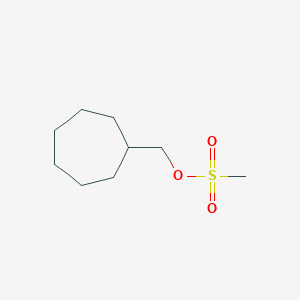

Cycloheptylmethyl methanesulfonate is an organic compound with the molecular formula C₉H₂₀O₄S and a molecular weight of 224.318 g/mol . It is also known by other names such as mesyloxymethylcycloheptane and cycloheptanemethanol, methanesulfonate . This compound is a derivative of methanesulfonic acid and is used in various chemical reactions and industrial applications.

Mécanisme D'action

Target of Action

Cycloheptylmethyl methanesulfonate is a type of methanesulfonate, which are known to be biological alkylating agents . These agents primarily target DNA, preferentially methylating guanine and adenine bases .

Mode of Action

The alkyl-oxygen bonds of methanesulfonate esters, such as this compound, undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Biochemical Pathways

Methanesulfonates, in general, are known to cause alterations in dna, which can affect various cellular processes

Pharmacokinetics

Methanesulfonates are known to have complex pharmacokinetics . For instance, colistin methanesulfonate (CMS), another methanesulfonate, is administered as a prodrug and is mainly distributed within the extracellular space due to its large molecular weight and cationic properties at physiological pH . Renal clearance of CMS is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .

Result of Action

The primary result of the action of this compound is the alkylation of DNA, which can lead to DNA damage . This can affect cell proliferation and survival, and may have implications in the treatment of certain diseases, such as cancer .

Analyse Biochimique

Biochemical Properties

Cycloheptylmethyl methanesulfonate is a methanesulfonate ester, a class of compounds known to act as biological alkylating agents . The alkyl-oxygen bonds in these esters undergo fission and react within the intracellular environment . The structure of the alkyl group of these esters, such as cycloheptylmethyl in this compound, may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that this compound could interact with various enzymes, proteins, and other biomolecules in a cell, potentially influencing biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its role as a biological alkylating agent . Alkylating agents can modify the chemical structure of DNA, proteins, and other biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other molecular effects . The exact molecular mechanisms of this compound remain to be fully elucidated.

Metabolic Pathways

As a methanesulfonate ester, it may be involved in sulfur metabolism

Transport and Distribution

As a methanesulfonate ester, it is likely to be transported into cells where it can interact with intracellular biomolecules

Subcellular Localization

Given its potential interactions with intracellular biomolecules , it may be localized to various subcellular compartments

Méthodes De Préparation

Cycloheptylmethyl methanesulfonate can be synthesized through the reaction of cycloheptanemethanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as a sulfonating agent to introduce the methanesulfonate group onto the cycloheptanemethanol molecule. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Cycloheptylmethyl methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles such as halides, amines, or thiols.

Oxidation and Reduction Reactions:

Elimination Reactions: The compound can also undergo elimination reactions to form alkenes, especially when heated or treated with strong bases.

Common reagents used in these reactions include sodium or potassium hydroxide for elimination reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Cycloheptylmethyl methanesulfonate has several applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Cycloheptylmethyl methanesulfonate is similar to other methanesulfonate esters such as methyl methanesulfonate and ethyl methanesulfonate . These compounds share similar chemical properties and reactivity due to the presence of the methanesulfonate group. this compound is unique in its structure, which includes a cycloheptyl group, making it distinct from other simpler methanesulfonate esters .

Similar compounds include:

Methyl methanesulfonate: A well-known alkylating agent used in research and chemotherapy.

Ethyl methanesulfonate: Another alkylating agent with similar applications.

This compound’s unique structure may confer different reactivity and biological activity compared to these simpler esters.

Activité Biologique

Cycloheptylmethyl methanesulfonate (CHMMS) is a methanesulfonate ester that has garnered attention due to its potential biological activities, particularly as an alkylating agent. This article reviews the biological activity of CHMMS, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Formula : C₈H₁₈O₃S

- Molecular Weight : 194.30 g/mol

- Solubility : CHMMS is soluble in polar solvents such as water and dimethyl sulfoxide (DMSO), which facilitates its interaction with biological systems.

CHMMS acts primarily as an alkylating agent, which means it can transfer alkyl groups to nucleophilic sites in biomolecules, particularly DNA. This alkylation can lead to various cellular responses, including:

- DNA Damage : CHMMS induces DNA strand breaks and mutations by modifying nucleobases, leading to potential carcinogenic effects.

- Cell Cycle Disruption : The compound can interfere with normal cell cycle progression, resulting in cell cycle arrest or apoptosis.

- Mutagenicity : Studies have shown that CHMMS can induce mutations in various cell lines, including human lymphoblasts and rodent models.

Biological Activity Overview

The biological activity of CHMMS can be summarized through various studies and findings:

| Study Type | Findings |

|---|---|

| In Vitro Studies | Induction of DNA strand breaks in human lymphocytes and mutations at the hprt locus in lymphoblasts. |

| In Vivo Studies | Increased incidence of tumors in rodent models following exposure to CHMMS. |

| Cellular Effects | Induction of sister chromatid exchanges and micronuclei formation in treated cells. |

Case Studies

-

Mutagenicity Testing :

- A study demonstrated that CHMMS caused significant increases in gene mutations at the hprt locus in Chinese hamster ovary cells, indicating its mutagenic potential.

- Another study reported that CHMMS induced unscheduled DNA synthesis in rat hepatocytes, suggesting its ability to elicit DNA repair mechanisms following damage.

-

Carcinogenicity Assessment :

- In rodent models, subcutaneous injection of CHMMS resulted in the development of various tumors, including squamous-cell carcinoma and lymphoma.

- Long-term exposure studies indicated a higher incidence of nasal tumors in rats subjected to inhalation of CHMMS.

-

Cellular Transformation Studies :

- Research involving Syrian hamster ovary cells showed that CHMMS could induce morphological changes indicative of cellular transformation when combined with viral enhancement.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of CHMMS:

- DNA Interaction : CHMMS preferentially alkylates guanine residues in DNA, leading to mutagenic lesions that can mispair during replication.

- Cellular Response : The compound activates cellular stress responses, including upregulation of repair pathways and apoptosis signaling.

- Dose-Response Relationship : The mutagenic effects of CHMMS exhibit a clear dose-response relationship, with higher concentrations leading to increased DNA damage and mutation rates.

Propriétés

IUPAC Name |

cycloheptylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3S/c1-13(10,11)12-8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBZAZOOOJEDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.